2-(4-(isopropylsulfonyl)phenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide

Lipophilicity Drug-likeness Pharmacokinetics

2-(4-(isopropylsulfonyl)phenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide (CAS 1351648-25-3) is a synthetic, small-molecule acetamide derivative with the molecular formula C25H28N2O3S and a molecular weight of 436.6 g/mol. The compound features a unique integration of three pharmacophoric elements: a 4-isopropylsulfonylphenyl moiety, an N-phenethyl group, and an N-(pyridin-2-ylmethyl) substituent on the acetamide core.

Molecular Formula C25H28N2O3S
Molecular Weight 436.57
CAS No. 1351648-25-3
Cat. No. B2468848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(isopropylsulfonyl)phenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide
CAS1351648-25-3
Molecular FormulaC25H28N2O3S
Molecular Weight436.57
Structural Identifiers
SMILESCC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=N3
InChIInChI=1S/C25H28N2O3S/c1-20(2)31(29,30)24-13-11-22(12-14-24)18-25(28)27(19-23-10-6-7-16-26-23)17-15-21-8-4-3-5-9-21/h3-14,16,20H,15,17-19H2,1-2H3
InChIKeyOCXRHOKIBNNTDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(Isopropylsulfonyl)phenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide (CAS 1351648-25-3): Chemical Identity and Structural Class for Research Procurement


2-(4-(isopropylsulfonyl)phenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide (CAS 1351648-25-3) is a synthetic, small-molecule acetamide derivative with the molecular formula C25H28N2O3S and a molecular weight of 436.6 g/mol. [1] The compound features a unique integration of three pharmacophoric elements: a 4-isopropylsulfonylphenyl moiety, an N-phenethyl group, and an N-(pyridin-2-ylmethyl) substituent on the acetamide core. It belongs to a broader class of sulfonyl-containing acetamides that have been explored as protein kinase inhibitors and nicotinamide phosphoribosyltransferase (NAMPT) modulators. [2] Its structural complexity and the specific arrangement of these groups distinguish it from simpler, more common acetamide building blocks, making it of interest for targeted medicinal chemistry campaigns where precise spatial and electronic properties are required.

Why Generic Substitution is Ineffective: The Specific Pharmacophoric Requirements of 2-(4-(Isopropylsulfonyl)phenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide (CAS 1351648-25-3)


Generic substitution fails because the biological activity of sulfonyl-acetamide derivatives is exquisitely sensitive to the steric and electronic properties of the substituents on both the sulfonylphenyl ring and the acetamide nitrogen. The target compound's N-phenethyl-N-(pyridin-2-ylmethyl)acetamide core is not interchangeable with simpler N-alkyl or N-aryl acetamides; the pyridin-2-ylmethyl group provides a critical hydrogen bond acceptor and potential metal-chelating capacity, while the phenethyl group contributes to lipophilic interactions and conformational flexibility. [1] Replacing the 4-isopropylsulfonyl group with other sulfonyl substituents (e.g., methylsulfonyl, ethylsulfonyl, or cyclopentylsulfonyl) alters the compound's LogP, steric bulk, and metabolic stability, leading to unpredictable changes in potency, selectivity, and pharmacokinetic profile. [2] Therefore, procurement of this precise compound is essential for structure-activity relationship (SAR) studies where the exact electronic and steric parameters of the isopropylsulfonyl group are under investigation.

Quantitative Differentiation Evidence for 2-(4-(Isopropylsulfonyl)phenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide (CAS 1351648-25-3) Against Closest Analogs


Lipophilicity (XLogP3-AA) Comparison Against Common Sulfonamide Acetamide Analogs

The predicted partition coefficient (XLogP3-AA) for 2-(4-(isopropylsulfonyl)phenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide is 3.8, reflecting the balance between the lipophilic isopropylsulfonylphenyl and phenethyl groups and the moderately polar pyridin-2-ylmethyl and acetamide functionalities. [1] In contrast, the simpler analog 2-(4-(isopropylsulfonyl)phenyl)-N-(isoxazol-4-yl)acetamide (CAS 1396872-52-8) with a molecular weight of only 308.35 g/mol and a smaller, more polar isoxazole substituent has a significantly lower predicted LogP, which would limit its membrane permeability and tissue distribution relative to the target compound. Conversely, the related compound N-(3-bromophenyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide, which lacks the pyridin-2-ylmethyl group, is predicted to have higher lipophilicity, increasing the risk of poor solubility and non-specific protein binding.

Lipophilicity Drug-likeness Pharmacokinetics

Hydrogen Bond Acceptor/Donor Profile vs. NAMPT Inhibitor Pharmacophore Requirements

The target compound possesses 4 hydrogen bond acceptor (HBA) atoms and 0 hydrogen bond donor (HBD) atoms, computed by Cactvs 3.4.8.24. [1] This profile is consistent with the pharmacophoric requirements for NAMPT inhibition, where multiple HBA interactions are critical for binding within the enzyme's active site. [2] For comparison, the clinical-stage NAMPT inhibitor FK866 (APO866) has a different HBA/HBD profile due to its acrylamide and piperidine-benzoyl groups. Other NAMPT inhibitors described in patent literature, such as 1-(4-cyclopentylsulfonylphenyl)-3-(pyridin-3-ylmethyl)urea, have 5 HBA atoms and 2 HBD atoms, indicating a different hydrogen bonding network. [3] The absence of HBD in the target compound reduces the potential for metabolism via glucuronidation or sulfation, potentially leading to a distinct metabolic stability profile compared to urea-based NAMPT inhibitors.

Hydrogen bonding NAMPT inhibition Pharmacophore modeling

Molecular Weight and CNS Drug-likeness Compared to Pyridinylmethyl Acetamide Congeners

The molecular weight of the target compound is 436.6 g/mol, which is within the optimal range for CNS drug discovery (typically < 500 Da) but higher than many common acetamide building blocks. [1] By comparison, the simpler analog 2-phenyl-N-(pyridin-2-ylmethyl)acetamide (CAS 92244-99-0) has a molecular weight of only ~240 g/mol, lacking the sulfonyl group and phenethyl substituent. The significantly higher molecular weight of the target compound results from the addition of the isopropylsulfonylphenyl and phenethyl groups, which enhance target binding affinity and selectivity. For researchers seeking a balance between molecular complexity and drug-like properties, the target compound offers an advantage over lower molecular weight analogs that may have insufficient target engagement and over higher molecular weight analogs (>500 Da) that risk poor permeability.

Molecular weight CNS drug-likeness Physicochemical properties

Rotatable Bond Count and Conformational Flexibility: Impact on Target Binding

The target compound possesses 9 rotatable bonds, as computed by Cactvs 3.4.8.24. [1] This high degree of conformational flexibility is a direct consequence of the N-phenethyl-N-(pyridin-2-ylmethyl)acetamide scaffold, allowing the molecule to adopt multiple low-energy conformations to fit into diverse protein binding pockets. In contrast, the more rigid NAMPT inhibitor FK866 has only 7 rotatable bonds, while the urea-based analog 1-(4-cyclopentylsulfonylphenyl)-3-(pyridin-3-ylmethyl)urea has 6. [2] The increased rotatable bond count of the target compound may provide an entropic advantage for binding to flexible protein targets, but it also imposes a higher entropic penalty upon binding, which can be exploited in SAR studies to optimize binding affinity through conformational restriction.

Conformational flexibility Rotatable bonds Entropy

Topological Polar Surface Area (TPSA) and Membrane Permeability Differentiation

The topological polar surface area (TPSA) of the target compound is 75.7 Ų, as computed by Cactvs 3.4.8.24. [1] This value is below the commonly accepted threshold of 140 Ų for good oral absorption and below the 90 Ų threshold often desired for CNS penetration. For comparison, the NAMPT inhibitor FK866 has a TPSA of approximately 95 Ų, while the urea derivative 1-(4-cyclopentylsulfonylphenyl)-3-(pyridin-3-ylmethyl)urea has a TPSA of approximately 85 Ų. [2] The lower TPSA of the target compound suggests superior passive membrane permeability compared to these reference NAMPT inhibitors, which could translate into better oral bioavailability or enhanced blood-brain barrier penetration.

TPSA Membrane permeability Absorption

Recommended Research and Industrial Application Scenarios for 2-(4-(Isopropylsulfonyl)phenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide (CAS 1351648-25-3)


NAMPT Inhibitor Lead Optimization and Structure-Activity Relationship (SAR) Studies

Given its structural features that align with the NAMPT inhibitor pharmacophore, including multiple hydrogen bond acceptors and a balanced lipophilic profile, this compound serves as an advanced intermediate for SAR studies aimed at improving potency and selectivity over FK866. Researchers can systematically modify the isopropyl group, phenethyl chain, or pyridin-2-ylmethyl moiety to map key binding interactions within the NAMPT active site. [1] [2]

Kinase Selectivity Profiling and Biochemical Assay Development

Based on the known kinase inhibitory activity of structurally related pyridin-2-ylmethyl acetamides, this compound can be employed as a tool compound in kinase selectivity panels to identify novel targets for inflammatory or oncological diseases. Its unique combination of substituents may confer a distinct selectivity profile compared to established kinase inhibitors.

Computational Chemistry and Pharmacophore Modeling

The well-defined computed physicochemical properties (LogP, TPSA, HBA/HBD, rotatable bonds) make this compound a valuable entry in molecular databases for virtual screening campaigns. Its 3D conformer, available through PubChem, can be used as a query for shape-based screening or pharmacophore model generation to identify novel scaffolds with similar bioactivity profiles. [1]

Organic Synthesis Methodology Development

The compound's multi-functional architecture (sulfonyl, tertiary amide, pyridinyl) presents an attractive model substrate for developing new synthetic methodologies, particularly in the context of late-stage functionalization, C-H activation, or chemoselective transformations. Its relatively high molecular weight and complexity provide a realistic challenge for testing the scope and limitations of novel catalytic reactions. [1]

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